

# Application Notes and Protocols for Methyl Dihydrojasmonate in Food Flavoring Research

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## Compound of Interest

Compound Name: *Methyl dihydrojasmonate*

Cat. No.: B183056

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## Introduction

**Methyl dihydrojasmonate** (MDJ), a synthetic aroma compound with the FEMA number 3408, is recognized for its pleasant, floral, and jasmine-like aroma with fruity undertones.<sup>[1][2]</sup> While extensively used in the fragrance industry, its application as a flavoring agent in food is a growing area of research and development.<sup>[3]</sup> MDJ is designated as a flavor enhancer, flavoring agent, or adjuvant.<sup>[3]</sup> This document provides detailed application notes and experimental protocols for researchers exploring the use of **methyl dihydrojasmonate** in food flavoring.

## Application Notes

### Sensory Properties and Applications

**Methyl dihydrojasmonate** is characterized by a sweet, floral, jasmine-like odor with citrus, lemon, and grapefruit nuances, complemented by a woody, green undertone.<sup>[1][4]</sup> Its taste at a concentration of 20 ppm is described as sweet, floral, citrus, fruity, and berry-like with tutti-frutti notes.<sup>[4]</sup> The sensory profile of MDJ is influenced by the ratio of its cis and trans isomers. The cis-isomer is associated with a more powerful, radiant, and diffusive floral and jasmine-like character, while the trans-isomer is perceived as warmer, more rounded, and slightly floral.<sup>[4]</sup> <sup>[5]</sup>

MDJ's primary role in food flavoring is as a flavor enhancer, particularly in fruit, tea, and dairy products.<sup>[4]</sup> It can be used to impart a natural bloom to floral creations, add a sweet aromatic lift to tea, and enhance the juiciness and sweet notes in citrus flavors.<sup>[1]</sup> Recommended applications include peach and apricot flavors.<sup>[1]</sup>

## Regulatory Status and Usage Levels

**Methyl dihydrojasmonate** is listed by the Flavor and Extract Manufacturers Association (FEMA) under number 3408 and is considered Generally Recognized as Safe (GRAS).<sup>[2][3][6]</sup> The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated its safety.<sup>[6]</sup>

## Quantitative Data Summary

The following tables summarize the available quantitative data for the use of **methyl dihydrojasmonate** in food flavoring research.

Table 1: Recommended Usage Levels and Sensory Threshold

Parameter	Value	Food Matrix/Condition	Source(s)
Recommended Flavor Dosage	Up to 20 ppm	Milk or beverage aromas, fruity notes (peach, melon)	
Odor Recognition Threshold	15 parts per billion (ppb)	Epimerized mixtures	
Taste Profile Concentration	20 ppm	Not specified	<a href="#">[4]</a>

Table 2: Isomer-Specific Sensory Properties

Isomer	Sensory Description	Source(s)
cis-Methyl Dihydrojasmonate	Powerful, radiant, airy, and diffusive floral and jasmine-like character with fruity, sweet, and herbaceous hay nuances.	[4][5]
trans-Methyl Dihydrojasmonate	Warmer, more rounded, slightly floral jasmine-type odor.	[4][5]

## Experimental Protocols

### Sensory Evaluation of Methyl Dihydrojasmonate in a Beverage Matrix

Objective: To determine the sensory threshold and characterize the flavor profile of **methyl dihydrojasmonate** in a model beverage.

Methodology: This protocol is adapted from established sensory evaluation guidelines for difference and descriptive testing.[8][9]

#### 1.1. Panelist Selection and Training:

- Recruit 15-20 panelists with prior sensory evaluation experience.
- Screen panelists for their ability to detect basic tastes and aromas.
- Train panelists on the specific aroma and flavor attributes associated with **methyl dihydrojasmonate** using reference standards.

#### 1.2. Difference Testing (Triangle Test) for Sensory Threshold Determination:

- Prepare a series of solutions of **methyl dihydrojasmonate** in deodorized water or a simple sugar-acid beverage base at concentrations ranging from below to above the expected threshold (e.g., 1 ppb to 100 ppb).

- Present panelists with three samples, two of which are identical (blanks) and one of which contains the odorant.
- Ask panelists to identify the different sample.
- The threshold is determined as the concentration at which a statistically significant number of panelists can correctly identify the odd sample.

### 1.3. Descriptive Analysis for Flavor Profile Characterization:

- Prepare samples of the beverage base containing **methyl dihydrojasmonate** at a supra-threshold concentration (e.g., 5, 10, and 20 ppm).
- Present the samples to the trained panel.
- Panelists will rate the intensity of pre-defined sensory attributes (e.g., jasmine, floral, fruity, citrus, sweet, green) on a structured scale (e.g., a 15-point scale).
- Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across concentrations.[8]

## **Analytical Quantification of Methyl Dihydrojasmonate in a Food Matrix using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)**

Objective: To develop a method for the extraction and quantification of **methyl dihydrojasmonate** from a food matrix.

Methodology: This protocol is based on established GC-MS methods for the analysis of volatile compounds in food.[10][11]

### 2.1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

- Weigh a known amount of the homogenized food sample (e.g., 5 g) into a headspace vial.
- Add a known amount of an appropriate internal standard.

- Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.
- Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 20 minutes) to adsorb the volatile compounds.

## 2.2. GC-MS Analysis:

- Gas Chromatograph (GC) Parameters:
  - Injection Port: Desorb the SPME fiber at a high temperature (e.g., 250°C) in splitless mode.
  - Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
  - Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 5°C/min).
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Mass Spectrometer (MS) Parameters:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 35 to 350.
  - Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification for higher sensitivity.

## 2.3. Quantification:

- Create a calibration curve using standard solutions of **methyl dihydrojasmonate** of known concentrations.
- Quantify the amount of **methyl dihydrojasmonate** in the sample by comparing its peak area to the calibration curve, normalized to the internal standard.

## Aroma Profile Analysis using an Electronic Nose

Objective: To rapidly assess the overall aroma profile of a food product containing **methyl dihydrojasmonate**.

Methodology: This protocol outlines the general steps for using an electronic nose with metal oxide sensors (MOS).[\[12\]](#)[\[13\]](#)[\[14\]](#)

### 3.1. Instrument Setup and Sample Preparation:

- Use an electronic nose equipped with an array of MOS sensors.
- Place a known amount of the food sample in a sealed vial.
- Allow the sample to equilibrate and generate a headspace.

### 3.2. Data Acquisition:

- Draw the headspace from the vial and pass it over the sensor array.
- Record the change in resistance of each sensor over time.
- Purge the sensors with filtered air between samples to return to baseline.

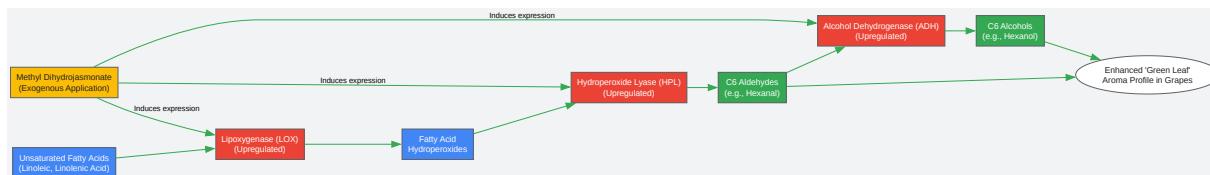
### 3.3. Data Analysis:

- Use pattern recognition software to analyze the sensor responses.
- Techniques such as Principal Component Analysis (PCA) or Linear Discriminant Analysis (LDA) can be used to visualize the differences in aroma profiles between samples with and without **methyl dihydrojasmonate**, or with varying concentrations.

## Visualizations Signaling Pathway

While a specific, detailed signaling pathway for the perception of **methyl dihydrojasmonate** in humans is not fully elucidated, its effect on the lipoxygenase (LOX) pathway in plants, which

contributes to the formation of other aroma compounds, has been studied. The following diagram illustrates this pathway in grapes.

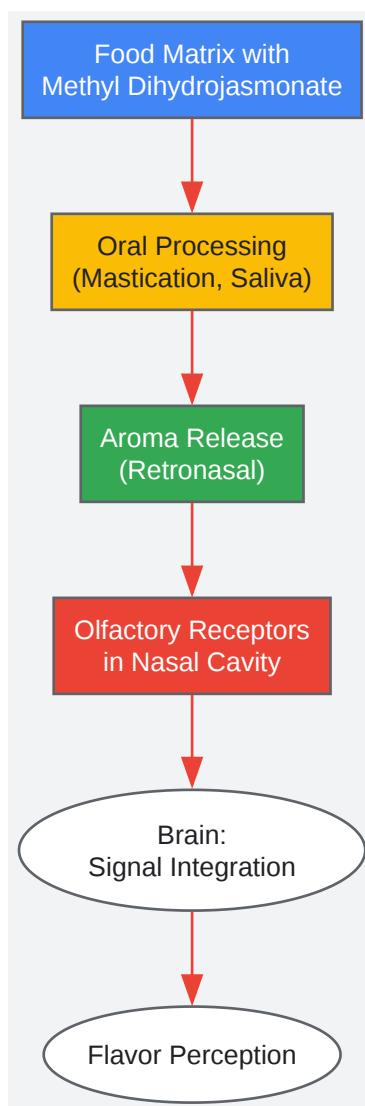
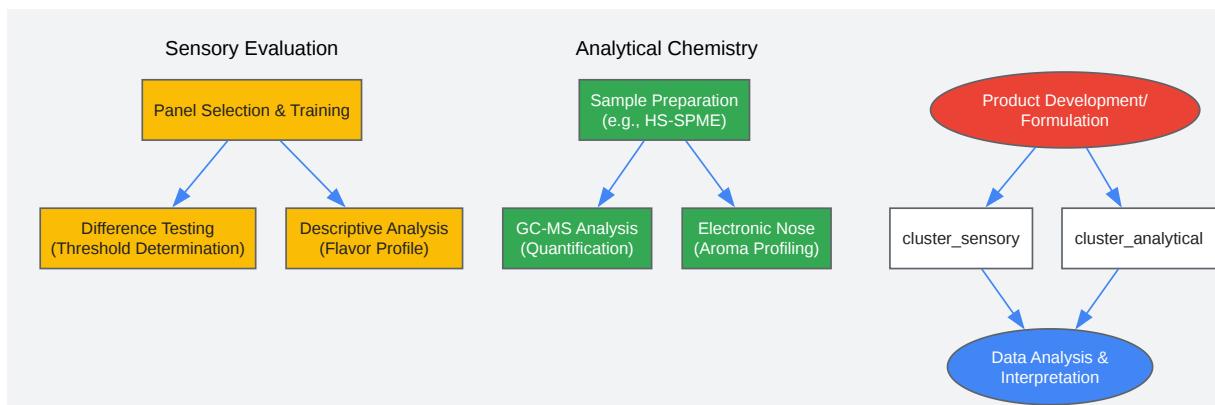


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Figure 1. Lipoxygenase pathway enhancement by **methyl dihydrojasmonate** in grapes.

## Experimental Workflow

The following diagram illustrates a general workflow for the sensory and analytical evaluation of **methyl dihydrojasmonate** in a food product.



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